4-Methylquinazolin-2(1H)-one

Ion Channel Pharmacology Neurological Disorders Potassium Channel Modulator

4-Methylquinazolin-2(1H)-one is the preferred quinazolinone scaffold for CNS drug discovery: it delivers potent KCNQ2 antagonism (IC50 70 nM) and is the core intermediate for PDE-III inhibitors with superior in vivo potency. The 4-methyl group provides unique steric and electronic properties that cannot be replicated by 4-chloro or 4-phenyl analogs, enabling orthogonal SAR exploration. With a calculated LogP of 1.64, molecular weight of 160.17 g/mol, and tPSA of 46.01 Ų, it fully meets CNS drug-likeness criteria. Sourced at ≥98% purity, it is ready for immediate hit-to-lead and lead-optimization campaigns. Request a quote for bulk quantities.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 34790-24-4
Cat. No. B1597994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylquinazolin-2(1H)-one
CAS34790-24-4
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=CC2=NC(=O)N1
InChIInChI=1S/C9H8N2O/c1-6-7-4-2-3-5-8(7)11-9(12)10-6/h2-5H,1H3,(H,10,11,12)
InChIKeyRLLNOZZVLWEBBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylquinazolin-2(1H)-one (CAS 34790-24-4): Procurement-Grade Quinazolinone Scaffold


4-Methylquinazolin-2(1H)-one (CAS 34790-24-4, molecular weight 160.17 g/mol, C9H8N2O) is a heterocyclic building block belonging to the quinazolinone family, characterized by a fused benzene and pyrimidine ring system with a methyl group at the 4-position and a carbonyl group at the 2-position . This compound serves as a key synthetic intermediate and core scaffold in medicinal chemistry , with documented commercial availability at purities ranging from 95% to 99% .

Why 4-Methylquinazolin-2(1H)-one (CAS 34790-24-4) Cannot Be Casually Substituted with Other Quinazolinone Analogs


Despite sharing the quinazolinone core, 4-Methylquinazolin-2(1H)-one exhibits structurally distinct properties compared to closely related analogs such as 4-chloroquinazolin-2(1H)-one, 4-phenylquinazolin-2(1H)-one, and unsubstituted quinazolin-2(1H)-one. The methyl group at the 4-position (rather than hydrogen, halogen, or bulky aryl substituents) confers a unique balance of steric bulk and electronic character, directly impacting chemical reactivity, downstream synthetic utility , and biological target engagement [1]. The following quantitative evidence demonstrates that the 4-methyl substitution pattern cannot be arbitrarily replaced without altering critical performance parameters in key applications .

Quantitative Differentiation Evidence for 4-Methylquinazolin-2(1H)-one (CAS 34790-24-4) Against Structural Analogs


Potent KCNQ2 Potassium Channel Antagonism at Nanomolar Potency

4-Methylquinazolin-2(1H)-one demonstrates potent antagonist activity at the KCNQ2 potassium channel with an IC50 of 70 nM, as determined by automated patch clamp assay [1]. This nanomolar potency indicates high affinity and functional effect at a therapeutically relevant ion channel target. For comparison, unsubstituted quinazolin-2(1H)-one and other 4-substituted analogs typically exhibit significantly weaker or absent activity at KCNQ channels, underscoring the critical role of the 4-methyl substituent for this specific interaction.

Ion Channel Pharmacology Neurological Disorders Potassium Channel Modulator

Dual KCNQ2/Q3 Channel Antagonism with Broad Potassium Channel Modulation Profile

The compound also antagonizes the heteromeric KCNQ2/Q3 channel complex with an IC50 of 120 nM under identical assay conditions [1]. This dual activity against both homomeric KCNQ2 and heteromeric KCNQ2/Q3 channels is a differentiated pharmacological profile that may offer advantages in modulating neuronal excitability. By comparison, many quinazolinone derivatives exhibit selectivity for one channel subtype over the other, limiting their broader utility. The 4-methyl group appears to confer a balanced interaction with both channel assemblies.

Ion Channel Pharmacology Neurological Disorders Multitarget Modulation

Cardiotonic Activity Through PDE-III Inhibition: Structure-Activity Relationship Validates 4-Methyl Substitution

A seminal structure-activity relationship (SAR) study of 4-alkyl-2(1H)-quinazolinones for cardiotonic activity demonstrated that the 4-methyl analog serves as a critical scaffold for PDE-III inhibition [1]. While the most potent compound in the series was the further substituted 5,6-dimethoxy-4-methyl-2(1H)-quinazolinone (ORF 16600), which exhibited approximately twice the intravenous potency of the clinical agent amrinone, the parent 4-methyl-2(1H)-quinazolinone scaffold was identified as the essential core structure required for this activity. Analogs lacking the 4-methyl group or bearing alternative 4-substituents showed significantly reduced PDE-III inhibition.

Cardiovascular Pharmacology Phosphodiesterase Inhibition Structure-Activity Relationship

Synthetic Versatility as an Intermediate for Diverse Functionalized Quinazolines

4-Methylquinazolin-2(1H)-one serves as a versatile synthetic intermediate capable of undergoing diverse transformations to yield functionalized quinazoline derivatives with distinct biological activities . Specifically, the compound can be readily converted to 4-chloroquinazoline derivatives via reaction with POCl3, enabling subsequent nucleophilic substitution to generate 4-O-aryl and 4-N-alkyl/arylquinazolines for kinase inhibitor development [1]. In contrast, the unsubstituted quinazolin-2(1H)-one analog lacks the 4-methyl handle for certain regioselective transformations, while 4-phenyl analogs introduce steric bulk that can hinder downstream coupling reactions.

Synthetic Chemistry Medicinal Chemistry Building Block

Predicted Physicochemical Properties Optimized for Oral Bioavailability and CNS Penetration

Computational predictions indicate that 4-Methylquinazolin-2(1H)-one possesses favorable physicochemical properties for oral bioavailability and potential central nervous system (CNS) penetration [1]. The compound's calculated LogP of 1.6438 falls within the optimal range for oral absorption (LogP 1-3) and aligns with Lipinski's Rule of Five guidelines. In contrast, the 4-phenyl analog (LogP > 3.5) exceeds the optimal lipophilicity range, while the 4-chloro analog introduces metabolic liabilities associated with halogen substitution. The 4-methyl substitution provides an optimal balance of lipophilicity and molecular weight (160.17 g/mol) that supports favorable drug-like properties .

ADME Properties Drug-Likeness Computational Chemistry

Validated Application Scenarios for 4-Methylquinazolin-2(1H)-one (CAS 34790-24-4) Based on Quantitative Evidence


Potassium Channel (KCNQ) Modulator Discovery for Neurological Disorders

4-Methylquinazolin-2(1H)-one is a validated hit compound for KCNQ potassium channel modulation, demonstrating nanomolar antagonist activity at both KCNQ2 (IC50 70 nM) and KCNQ2/Q3 (IC50 120 nM) channels [1]. This dual activity profile makes it a suitable starting scaffold for medicinal chemistry optimization targeting neurological conditions involving neuronal hyperexcitability, such as epilepsy, neuropathic pain, or migraine. The compound's predicted favorable CNS penetration properties (LogP 1.64, MW 160) further support its utility in CNS-focused drug discovery programs .

PDE-III Inhibitor Scaffold for Cardiovascular Drug Development

As established by SAR studies of 4-alkyl-2(1H)-quinazolinones, the 4-methyl scaffold is essential for PDE-III inhibitory activity and subsequent cardiotonic effects [2]. The 5,6-dimethoxy derivative of this scaffold demonstrated twice the intravenous potency of the clinical agent amrinone. Therefore, 4-Methylquinazolin-2(1H)-one serves as a core intermediate for synthesizing and evaluating novel PDE-III inhibitors with potential applications in congestive heart failure and other cardiovascular conditions requiring positive inotropic support.

Versatile Synthetic Building Block for Kinase-Focused Compound Libraries

The compound's established synthetic route to 4-chloroquinazoline enables the generation of diverse 4-O-aryl and 4-N-alkyl/aryl derivatives . This chemical handle facilitates the rapid assembly of compound libraries for kinase inhibitor discovery, particularly targeting JNK-kinase and related signaling pathways [3]. The ability to generate 40+ derivatives from a common intermediate positions 4-Methylquinazolin-2(1H)-one as an efficient entry point for structure-activity relationship exploration and lead optimization.

Drug-Like Lead Optimization Starting Point

With calculated LogP of 1.6438, molecular weight of 160.17 g/mol, and polar surface area of 46.01 Ų , 4-Methylquinazolin-2(1H)-one exhibits predicted physicochemical properties fully aligned with Lipinski's Rule of Five and CNS drug-likeness criteria. This favorable property profile makes it a superior starting point for oral drug discovery programs compared to more lipophilic 4-aryl analogs (LogP > 3.5) or 4-halo analogs with potential metabolic liabilities . The compound is available commercially at purities up to 99% , enabling rapid procurement for hit-to-lead campaigns.

Quote Request

Request a Quote for 4-Methylquinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.